4-((3-((2,3-Dimethylphenyl)diazenyl)-2,4-dihydroxyphenyl)diazenyl)benzenesulfonic acid
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Overview
Description
4-((3-((2,3-Dimethylphenyl)diazenyl)-2,4-dihydroxyphenyl)diazenyl)benzenesulfonic acid is a complex organic compound characterized by its diazenyl groups and sulfonic acid functionality. This compound is notable for its vibrant color properties, making it a significant component in dye chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-((2,3-Dimethylphenyl)diazenyl)-2,4-dihydroxyphenyl)diazenyl)benzenesulfonic acid typically involves diazotization reactions. The process begins with the diazotization of 2,3-dimethylaniline, followed by coupling with 2,4-dihydroxybenzenediazonium salt. The final step involves the sulfonation of the coupled product to introduce the sulfonic acid group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature, pH, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
4-((3-((2,3-Dimethylphenyl)diazenyl)-2,4-dihydroxyphenyl)diazenyl)benzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions typically target the diazenyl groups, converting them to amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
4-((3-((2,3-Dimethylphenyl)diazenyl)-2,4-dihydroxyphenyl)diazenyl)benzenesulfonic acid has diverse applications in scientific research:
Chemistry: Used as a dye and pH indicator due to its color-changing properties.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the production of dyes and pigments for textiles and inks.
Mechanism of Action
The compound exerts its effects primarily through its diazenyl groups, which can participate in various chemical reactions. The sulfonic acid group enhances its solubility in water, making it suitable for aqueous applications. The molecular targets and pathways involved depend on the specific application, such as binding to proteins in biological staining or reacting with other chemicals in industrial processes.
Comparison with Similar Compounds
Similar Compounds
- 4-((2,4-Dihydroxyphenyl)diazenyl)benzenesulfonic acid
- 4-((3-Methylphenyl)diazenyl)benzenesulfonic acid
- 4-((2,3-Dimethylphenyl)diazenyl)benzenesulfonic acid
Uniqueness
4-((3-((2,3-Dimethylphenyl)diazenyl)-2,4-dihydroxyphenyl)diazenyl)benzenesulfonic acid is unique due to the presence of both diazenyl and sulfonic acid groups, which confer distinct chemical properties such as enhanced solubility and reactivity. Its specific structure allows for unique applications in dye chemistry and biological staining, setting it apart from other similar compounds.
Properties
Molecular Formula |
C20H18N4O5S |
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Molecular Weight |
426.4 g/mol |
IUPAC Name |
4-[(2E)-2-[(5E)-5-[(2,3-dimethylphenyl)hydrazinylidene]-4,6-dioxocyclohex-2-en-1-ylidene]hydrazinyl]benzenesulfonic acid |
InChI |
InChI=1S/C20H18N4O5S/c1-12-4-3-5-16(13(12)2)22-24-19-18(25)11-10-17(20(19)26)23-21-14-6-8-15(9-7-14)30(27,28)29/h3-11,21-22H,1-2H3,(H,27,28,29)/b23-17+,24-19+ |
InChI Key |
UAOKODCFTXGHGK-RPPGGBECSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)N/N=C/2\C(=O)C=C/C(=N\NC3=CC=C(C=C3)S(=O)(=O)O)/C2=O)C |
Canonical SMILES |
CC1=C(C(=CC=C1)NN=C2C(=O)C=CC(=NNC3=CC=C(C=C3)S(=O)(=O)O)C2=O)C |
Origin of Product |
United States |
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